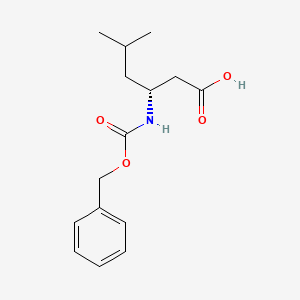
2-(2-imino-8-methoxy-2H-chromen-3-yl)-3,4-dihydroquinazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-imino-8-methoxy-2H-chromen-3-yl)-3,4-dihydroquinazolin-4-one is a heterocyclic compound that has been synthesized and studied for its potential applications in scientific research. This compound has been found to have various biochemical and physiological effects and has shown promise in a range of research areas, including cancer treatment and neurological disorders.
Mécanisme D'action
The mechanism of action of 2-(2-imino-8-methoxy-2H-chromen-3-yl)-3,4-dihydroquinazolin-4-one is not fully understood. However, it has been found to inhibit the activity of certain enzymes and to have an effect on the expression of certain genes.
Biochemical and Physiological Effects:
2-(2-imino-8-methoxy-2H-chromen-3-yl)-3,4-dihydroquinazolin-4-one has been found to have various biochemical and physiological effects. This compound has been shown to have anti-inflammatory, antioxidant, and anticancer properties. It has also been found to have an effect on the central nervous system and to have potential applications in the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(2-imino-8-methoxy-2H-chromen-3-yl)-3,4-dihydroquinazolin-4-one in lab experiments is its potential for use in a range of research areas. However, one limitation is that the compound is not readily available and can be difficult to synthesize.
Orientations Futures
There are many potential future directions for research involving 2-(2-imino-8-methoxy-2H-chromen-3-yl)-3,4-dihydroquinazolin-4-one. Some possible areas of study include:
1. Further investigation of the compound's mechanism of action and its effects on gene expression.
2. Exploration of the compound's potential applications in the treatment of neurological disorders.
3. Investigation of the compound's potential as a therapeutic agent in cancer treatment.
4. Development of more efficient synthesis methods for the compound.
5. Investigation of the compound's potential for use in drug delivery systems.
Overall, 2-(2-imino-8-methoxy-2H-chromen-3-yl)-3,4-dihydroquinazolin-4-one is a compound with great potential for use in scientific research. Its various biochemical and physiological effects make it a promising candidate for further study in a range of research areas.
Méthodes De Synthèse
The synthesis of 2-(2-imino-8-methoxy-2H-chromen-3-yl)-3,4-dihydroquinazolin-4-one involves the reaction of 2-amino-8-methoxy-2H-chromene-3-carboxylic acid with anthranilic acid in the presence of a suitable coupling agent. The resulting product is then subjected to a series of reactions to yield the final compound.
Applications De Recherche Scientifique
2-(2-imino-8-methoxy-2H-chromen-3-yl)-3,4-dihydroquinazolin-4-one has been studied for its potential applications in scientific research. This compound has been found to have various biochemical and physiological effects and has shown promise in a range of research areas.
Propriétés
IUPAC Name |
2-(2-imino-8-methoxychromen-3-yl)-4aH-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O3/c1-23-14-8-4-5-10-9-12(16(19)24-15(10)14)17-20-13-7-3-2-6-11(13)18(22)21-17/h2-9,11,19H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGSQVNCHULEZPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=N)C(=C2)C3=NC(=O)C4C=CC=CC4=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-imino-8-methoxy-2H-chromen-3-yl)-3,4-dihydroquinazolin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-([1,2,4]Triazolo[4,3-a]pyridin-8-yl)ethanamine](/img/structure/B2666762.png)

![N-(4-ethylphenyl)-2-(8-fluoro-3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2666766.png)
![ethyl 5-({[(2-chlorophenyl)formohydrazido]carbonyl}amino)-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B2666767.png)
![Tert-butyl 4-[(5-ethoxycarbonylfuran-2-yl)methyl-(9H-fluoren-9-ylmethoxycarbonyl)amino]azepane-1-carboxylate](/img/structure/B2666768.png)
![2-[(Z)-2-(3,5-dimethoxyphenyl)ethenyl]-6-hydroxy-5-nitropyrimidin-4(3H)-one](/img/structure/B2666769.png)
![ethyl 2-[({[4-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-3,3-dimethylbutanoyl]oxy}acetyl)amino]benzoate](/img/structure/B2666770.png)


